molecular formula C15H13ClF2N2OS B15005483 N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}thiourea

N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}thiourea

Cat. No.: B15005483
M. Wt: 342.8 g/mol
InChI Key: SYOIDGZXQFJDBA-UHFFFAOYSA-N
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Description

N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}thiourea typically involves the reaction of benzylamine with 4-[chloro(difluoro)methoxy]phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the chloro(difluoro)methoxy group can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-{4-chlorophenyl}thiourea
  • N-benzyl-N’-{4-(trifluoromethyl)phenyl}thiourea
  • N-benzyl-N’-{4-methoxyphenyl}thiourea

Uniqueness

N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}thiourea is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and binding affinity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C15H13ClF2N2OS

Molecular Weight

342.8 g/mol

IUPAC Name

1-benzyl-3-[4-[chloro(difluoro)methoxy]phenyl]thiourea

InChI

InChI=1S/C15H13ClF2N2OS/c16-15(17,18)21-13-8-6-12(7-9-13)20-14(22)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,22)

InChI Key

SYOIDGZXQFJDBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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